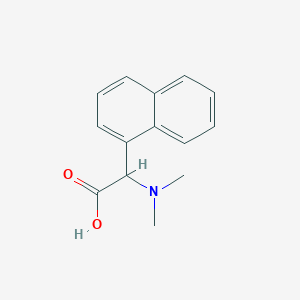
2-Benzyl-4-nitroisoindolinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4-nitroisoindolinehydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a benzyl group and a nitro group attached to an isoindoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-nitroisoindolinehydrochloride typically involves the nitration of isoindoline derivatives followed by benzylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of the nitro group and the benzyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and benzylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-4-nitroisoindolinehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The benzyl group can be substituted with other functional groups to create a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed:
Applications De Recherche Scientifique
2-Benzyl-4-nitroisoindolinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 2-Benzyl-4-nitroisoindolinehydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
2-Benzyl-4-nitroisoindoline: Similar in structure but lacks the hydrochloride group.
4-Nitroisoindoline: Lacks the benzyl group, resulting in different chemical properties.
2-Benzylisoindoline: Lacks the nitro group, affecting its reactivity and applications
Uniqueness: 2-Benzyl-4-nitroisoindolinehydrochloride is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C15H13ClN2O2 |
|---|---|
Poids moléculaire |
288.73 g/mol |
Nom IUPAC |
2-benzyl-4-nitroisoindole;hydrochloride |
InChI |
InChI=1S/C15H12N2O2.ClH/c18-17(19)15-8-4-7-13-10-16(11-14(13)15)9-12-5-2-1-3-6-12;/h1-8,10-11H,9H2;1H |
Clé InChI |
VVZIRTWECVDEFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C3C=CC=C(C3=C2)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


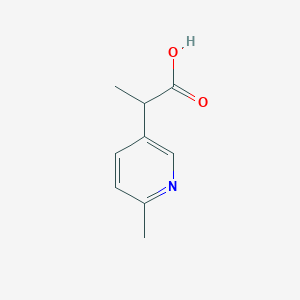
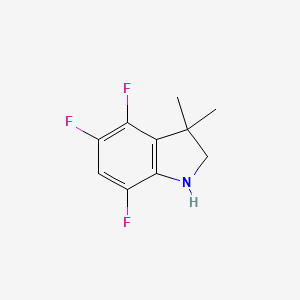
![ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate](/img/structure/B13076552.png)
![2-(2-Fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B13076560.png)
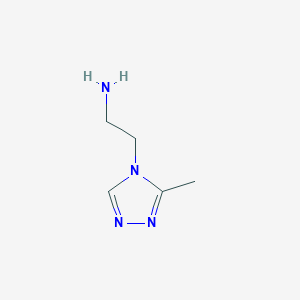
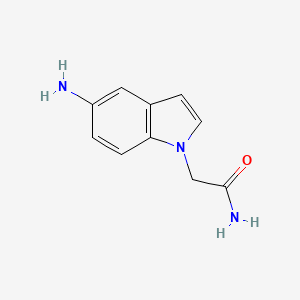
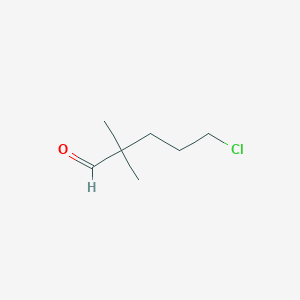
![3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13076593.png)
![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076594.png)
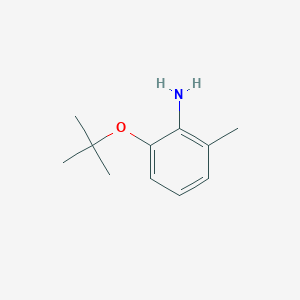

![5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076615.png)
![(2S,5R,6R)-6-[[2-(2-carboxyphenyl)benzoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;N,N-diethylethanamine](/img/structure/B13076623.png)
